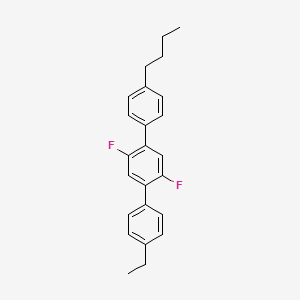
1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, along with butyl and ethyl substituents on the phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
科学的研究の応用
1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into the potential therapeutic applications of the compound, such as its use as a precursor for drug development, is ongoing.
Industry: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
作用機序
The mechanism by which 1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the steric hindrance provided by the butyl and ethyl groups. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions.
類似化合物との比較
- 1-(4-Butylphenyl)-4-(4-methylphenyl)-2,5-difluorobenzene
- 1-(4-Butylphenyl)-4-(4-propylphenyl)-2,5-difluorobenzene
- 1-(4-Butylphenyl)-4-(4-isopropylphenyl)-2,5-difluorobenzene
Comparison: Compared to similar compounds, 1-(4-Butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene is unique due to the specific combination of butyl and ethyl substituents, which influence its physical and chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and material science.
特性
CAS番号 |
921605-47-2 |
|---|---|
分子式 |
C24H24F2 |
分子量 |
350.4 g/mol |
IUPAC名 |
1-(4-butylphenyl)-4-(4-ethylphenyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C24H24F2/c1-3-5-6-18-9-13-20(14-10-18)22-16-23(25)21(15-24(22)26)19-11-7-17(4-2)8-12-19/h7-16H,3-6H2,1-2H3 |
InChIキー |
SZYKYDBBODCZTK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=C(C=C(C(=C2)F)C3=CC=C(C=C3)CC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


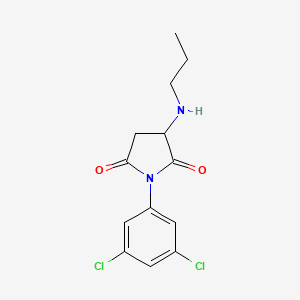
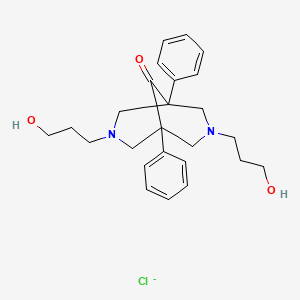
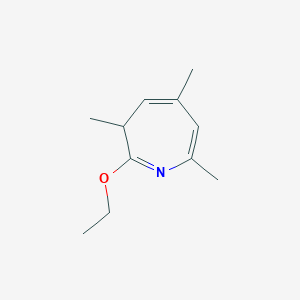
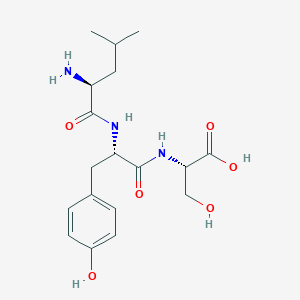
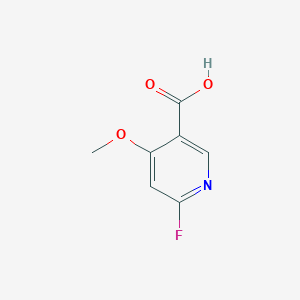
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
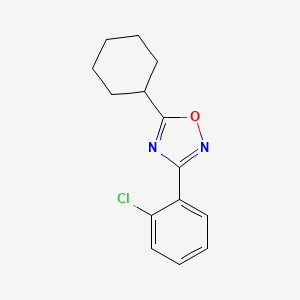


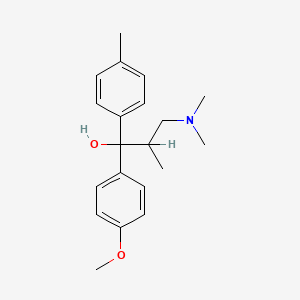
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)

![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
